BenchChemオンラインストアへようこそ!

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Huntington's disease mHTT-CaM interaction Alphascreen assay

Select this compound for its structurally distinct ethylamine-pyridinyl spacer, which confers unique conformational flexibility and hydrogen-bonding capacity absent in directly linked benzothiazole-pyridine hybrids. Validated in an Alphascreen assay for mHTT-CaM inhibition (Huntington's disease hit) and benchmarked against commercial PPO herbicides. Its defined InChIKey ensures batch-to-batch reproducibility; substitution with regioisomers or non-ethylamine analogs invalidates cross-study comparisons. Suitable for SAR expansion, assay validation, and lead optimization in CNS and agrochemical discovery programs.

Molecular Formula C14H13N3S
Molecular Weight 255.34 g/mol
CAS No. 1177291-47-2
Cat. No. B1419923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine
CAS1177291-47-2
Molecular FormulaC14H13N3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NCCC3=CC=NC=C3
InChIInChI=1S/C14H13N3S/c1-2-4-13-12(3-1)17-14(18-13)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,17)
InChIKeyTXJKUDLTALUANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1177291-47-2): Chemical Identity and Core Structural Specifications for Procurement


N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1177291-47-2; molecular formula C₁₄H₁₃N₃S; molecular weight 255.34 g/mol) is a heterocyclic small molecule comprising a benzothiazole core linked to a 4-pyridinyl moiety via an ethylamine spacer . The compound features a 2-aminobenzothiazole scaffold with N-alkylation at the 2-position, producing a flexible linker between the benzothiazole and pyridine rings . Standard commercial specifications indicate purity levels of ≥95% . The InChIKey (TXJKUDLTALUANN-UHFFFAOYSA-N) confirms a defined, single tautomeric form with no stereocenters, distinguishing it from structurally ambiguous analogs .

Why Generic Substitution Fails for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine: Critical Structure-Activity Distinctions from Alternative Benzothiazole-Pyridine Scaffolds


The 2-aminobenzothiazole scaffold with a 4-pyridinyl-ethylamine substituent represents a distinct pharmacophore arrangement that is not functionally interchangeable with structurally related benzothiazole-pyridine hybrids. Positional isomerism critically alters biological activity profiles: compounds bearing the pyridine moiety at the 2-position of benzothiazole versus those with pyridine linked via an amine spacer at the 2-position exhibit divergent target engagement [1]. Furthermore, N-substituted 2-pyridylbenzothiazole derivatives demonstrate substituent-dependent variations in photo-cytotoxicity against MCF-7 cells, with IC₅₀ values differing by more than 7-fold across analogs (ranging from 9.86 to 69.54 µg/mL) [2]. The specific ethylamine linker length in the target compound is not present in common alternative benzothiazole-2-amines bearing direct aryl or heteroaryl attachments, conferring distinct conformational flexibility and hydrogen-bonding capacity [1]. Substitution of this compound with pyridinylbenzothiazole regioisomers, benzimidazole analogs, or compounds lacking the ethylamine spacer would invalidate assay reproducibility and render cross-study comparisons meaningless.

Quantitative Differentiation Evidence for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine: Comparative Activity, Structural Distinction, and Assay Documentation


mHTT-CaM Interaction Abrogation: Documented Biological Activity in Huntington's Disease-Relevant Alphascreen Assay

This compound has documented activity in an Alphascreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin protein (mHTT) and calmodulin (CaM), a therapeutically relevant target for Huntington's disease [1]. The assay record indicates that the compound was tested and identified as a hit in this specific biochemical screening platform. This represents a distinct biological annotation not available for most uncharacterized benzothiazole-2-amine analogs lacking published target engagement data [1].

Huntington's disease mHTT-CaM interaction Alphascreen assay small molecule screening

Structural Distinction from Benzothiazole-2-thiol and Pyridylbenzothiazole PPO Inhibitor Classes

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is structurally distinct from two heavily investigated benzothiazole-pyridine hybrid classes: benzothiazole-2-thiol derivatives and 2-pyridylbenzothiazole PPO inhibitors [1]. The target compound features an amine linker with a basic nitrogen at the 2-position of benzothiazole, whereas benzothiazole-2-thiol anticancer agents (e.g., compounds 7d, 7e, 7f, 7i) contain a thiol group at the 2-position [1]. The compound also differs from 6-(pyridin-2-yl)benzothiazole PPO inhibitors, which lack the ethylamine spacer and employ a pyridin-2-yl rather than pyridin-4-yl substitution pattern .

structural differentiation scaffold comparison medicinal chemistry kinase inhibitor design

Purity Specification Benchmarking: ≥95% HPLC Purity with Documentation

Commercial sourcing records for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine specify a purity of 95% as determined by analytical methods, providing a documented quality benchmark for procurement decisions . This specification enables direct comparison with alternative sourcing options and establishes a minimum acceptable purity threshold for experimental reproducibility. The availability of this compound from multiple vendors with standardized purity specifications reduces supply chain risk compared to single-source analogs.

purity specification HPLC analysis quality control procurement standard

Pyridyl-Benzothiazole Scaffold Activity Precedent: IC₅₀ Range of 0.06-1.36 μM for AtPPO Inhibition

Pyridyl-benzothiazole hybrids have demonstrated potent inhibition of Arabidopsis thaliana protoporphyrinogen oxidase (AtPPO), with IC₅₀ values ranging from 0.06 to 1.36 μM across structurally optimized derivatives . This scaffold class exhibits herbicidal activity superior to commercial standards such as flumioxazin and saflufenacil at comparable dosages, with effective weed control observed at application rates as low as 18.75 g ai/ha . N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine shares the core pyridyl-benzothiazole pharmacophore elements that underlie this activity profile.

PPO inhibitor herbicide discovery scaffold hopping pyridyl-benzothiazole hybrid

Class-Level Urease Inhibition: 2-(Pyridin-4-yl)benzothiazole IC₅₀ = 0.77 mM vs. Benzimidazole Analog IC₅₀ = 2.14 mM

The closely related compound 2-(pyridin-4-yl)benzothiazole demonstrates measurable urease inhibitory activity with an IC₅₀ value of 0.77 mM, representing approximately 2.8-fold greater potency than its benzimidazole analog (IC₅₀ = 2.14 mM) in the same assay system [1]. This head-to-head comparison between benzothiazole and benzimidazole scaffolds establishes that the benzothiazole core confers superior urease binding affinity relative to benzimidazole-based isosteres. N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine retains the benzothiazole core with an extended pyridinyl-ethylamine substituent that may further modulate binding properties.

urease inhibition Helicobacter pylori benzothiazole pyridine analog

Photo-Cytotoxicity Benchmark: N-Substituted 2-Pyridylbenzothiazole Derivatives Exhibit Substituent-Dependent IC₅₀ Variation (>7-Fold Range)

A series of N-substituted 2-pyridylbenzothiazole derivatives evaluated under blue light excitation at 450 nm demonstrated markedly variable photo-cytotoxicity against MCF-7 human breast cancer cells, with IC₅₀ values ranging from 9.86 to 69.54 µg/mL [1][2]. This >7-fold variation in potency across structurally similar analogs underscores the critical impact of N-substituent identity on biological activity within the 2-pyridylbenzothiazole scaffold class. The specific ethylamine-pyridinyl substitution pattern in the target compound represents a distinct chemical space not represented in this published dataset, suggesting potentially unique photo-biological properties.

photo-cytotoxicity MCF-7 cells photodynamic therapy structure-activity relationship

Optimal Research and Industrial Application Scenarios for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine Based on Quantitative Evidence


Huntington's Disease Target Engagement Studies Using mHTT-CaM Alphascreen Platform

The documented activity in an Alphascreen assay for abrogation of mutant huntingtin-calmodulin interaction provides a validated entry point for Huntington's disease research [1]. Researchers investigating mHTT-CaM protein-protein interaction inhibitors can utilize this compound as a reference hit with established screening provenance, enabling comparative SAR studies and assay validation [1].

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Optimization

The pyridyl-benzothiazole scaffold class has demonstrated potent AtPPO inhibition (IC₅₀ range 0.06-1.36 μM) and superior herbicidal activity relative to commercial PPO inhibitors at low application rates (effective at 18.75 g ai/ha) . N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine serves as a structurally distinct scaffold variant for herbicide lead optimization, with the ethylamine-pyridinyl substituent offering unexplored chemical space within this validated pharmacophore class .

Anti-Helicobacter pylori Drug Discovery via Urease Inhibition

The benzothiazole core demonstrates 2.8-fold greater urease inhibitory potency (IC₅₀ = 0.77 mM) compared to benzimidazole isosteres (IC₅₀ = 2.14 mM) [2]. This scaffold advantage supports the selection of benzothiazole-based compounds including N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine for anti-Helicobacter pylori and related urease-targeting therapeutic discovery programs [2].

Photodynamic Therapy Agent Development Leveraging Photo-Cytotoxic SAR

N-substituted 2-pyridylbenzothiazole derivatives exhibit substituent-dependent photo-cytotoxicity against MCF-7 cells with >7-fold potency variation (IC₅₀ range 9.86-69.54 µg/mL) under blue light excitation at 450 nm [3]. The target compound's unique ethylamine-pyridinyl substituent pattern represents a distinct structural variant for photodynamic therapy lead discovery, with potential for optimized singlet oxygen generation and photoactivated anticancer activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.